molecular formula C18H19N3OS B2801144 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-96-3

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2801144
M. Wt: 325.43
InChI Key: NWVWFOLYVICZOV-UHFFFAOYSA-N
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Description

“3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C18H19N3OS . It is a derivative of thieno[2,3-b]pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to react with ortho-formylbenzoic acid to produce angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones . The direction of cyclization in this case depended on the type of substituent at the amide nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds have been studied. For example, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to react with ortho-formylbenzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” can be inferred from its molecular structure. For example, its molecular weight is 325.43 .

Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) in Food Safety

Studies on heterocyclic aromatic amines (HAAs) like PhIP, which share structural similarities with the compound of interest, highlight their formation during the cooking process of protein-rich foods and their potential carcinogenic effects. Research in this area focuses on understanding the formation, mitigation, and metabolism of HAAs, their biomarkers for exposure, and risk assessment to improve food safety (Chen, Jia, Zhu, Mao, & Zhang, 2020; Stavric, 1994).

Metabolic Studies

Research on the metabolism of specific moieties, such as the aspartyl moiety of aspartame, offers insights into how similar compounds might be metabolized in the body. These studies examine how compounds are hydrolyzed and metabolized to be incorporated into body constituents or converted to CO2, providing a basis for understanding the metabolic fate of similar chemicals (Ranney & Oppermann, 1979).

Synthesis and Application in Medicinal Chemistry

Reviews of the synthesis and biological activities of phenothiazines and their derivatives, which include heterocyclic compounds with nitrogen and sulfur, discuss their applications in medicine. These compounds are explored for their antibacterial, antifungal, anticancer, and CNS activity, suggesting a similar potential for research into novel drugs and therapeutic agents using the compound of interest (Krstić, Sovilj, Borozan, Rančić, Poljarević, & Grgurić-Šipka, 2016).

Organic Synthesis and Catalysis

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights advanced methodologies in creating structurally diverse compounds. This research area focuses on developing new synthetic routes and catalysis processes, indicating the broader applicability of similar compounds in organic chemistry and drug development (Philip, Radhika, Saranya, & Anilkumar, 2020).

properties

IUPAC Name

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-4-21(13-8-6-5-7-9-13)18(22)16-15(19)14-11(2)10-12(3)20-17(14)23-16/h5-10H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWFOLYVICZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

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